molecular formula C22H23N3O3 B2536785 N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 1004391-51-8

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

货号 B2536785
CAS 编号: 1004391-51-8
分子量: 377.444
InChI 键: GYSSBJXRKMKGAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized through a variety of methods. In

作用机制

Target of Action

The primary target of N-benzyl-N-ethyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as F2213-0525, is the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that is overexpressed in certain types of cancer cells, including some solid tumors .

Mode of Action

F2213-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . The CAR-Monocyte’s mode of action includes the eradication of cancer cells via phagocytosis and immune activation via cytokine release . It has the ability to differentiate into pro-inflammatory CAR macrophages, providing a multi-modal anti-tumor mechanism of action .

Biochemical Pathways

The biochemical pathways affected by F2213-0525 involve the interaction of the CAR-Monocyte with HER2-overexpressing cancer cells . This interaction triggers the immune response, leading to the destruction of the cancer cells .

Pharmacokinetics

The pharmacokinetics of F2213-0525 are currently under investigation. The CAR-Monocyte manufacturing platform enables the ability to manufacture up to 10 billion cells from a single apheresis and utilizes a rapid, single-day manufacturing process . This manufacturing process holds the potential to significantly reduce the future cost of goods and manufacturing turnaround time associated with this autologous cell therapy .

Result of Action

The result of F2213-0525’s action is the reduction of tumor growth. Pre-clinical data demonstrate that F2213-0525 therapy reduced tumor growth in multiple pre-clinical solid tumor models .

Action Environment

The action environment of F2213-0525 is within the human body, specifically within the tumor microenvironment. Environmental factors that may influence the compound’s action, efficacy, and stability are currently under investigation. The in vivo persistence of car-monocytes and their ability to differentiate into pro-inflammatory car macrophages suggest that they may be able to adapt to and function effectively within the tumor microenvironment .

实验室实验的优点和局限性

One of the advantages of using N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in vitro. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

未来方向

There are several future directions for research involving N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent. Other future directions for research may include investigating the effects of this compound on other signaling pathways involved in cancer growth and inflammation.

合成方法

The synthesis of N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylhydrazine with ethyl benzylideneacetate to form 4-methylphenylhydrazone. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form the desired compound.

科学研究应用

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.

属性

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-24(15-17-8-6-5-7-9-17)22(27)21-19(28-3)14-20(26)25(23-21)18-12-10-16(2)11-13-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSBJXRKMKGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。